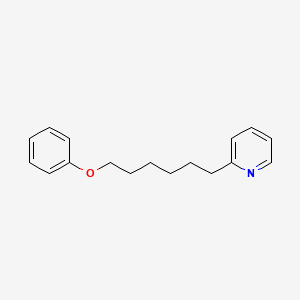![molecular formula C13H24Ge2 B14298581 Trimethyl{2-[(trimethylgermyl)methyl]phenyl}germane CAS No. 113419-98-0](/img/structure/B14298581.png)
Trimethyl{2-[(trimethylgermyl)methyl]phenyl}germane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl{2-[(trimethylgermyl)methyl]phenyl}germane is an organogermanium compound characterized by the presence of two germanium atoms bonded to a phenyl group and three methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{2-[(trimethylgermyl)methyl]phenyl}germane typically involves the reaction of chloro(trimethyl)germane with a suitable phenyl derivative under controlled conditions. One common method involves the use of lithium diisopropylamide (LDA) as a base to deprotonate the phenyl derivative, followed by the addition of chloro(trimethyl)germane to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Trimethyl{2-[(trimethylgermyl)methyl]phenyl}germane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can convert the germanium atoms to lower oxidation states.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Germanium dioxide (GeO2) and other germanium oxides.
Reduction: Lower oxidation state germanium compounds.
Substitution: Halogenated derivatives of the phenyl group.
科学的研究の応用
Trimethyl{2-[(trimethylgermyl)methyl]phenyl}germane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organogermanium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the production of advanced materials, such as semiconductors and optoelectronic devices.
作用機序
The mechanism of action of Trimethyl{2-[(trimethylgermyl)methyl]phenyl}germane involves its interaction with molecular targets through its germanium atoms. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways are subjects of ongoing research.
類似化合物との比較
Similar Compounds
Trimethylgermane: A simpler organogermanium compound with only one germanium atom.
Phenylgermane: Contains a phenyl group bonded to a single germanium atom.
Tetramethylgermane: Features four methyl groups bonded to a single germanium atom.
Uniqueness
Trimethyl{2-[(trimethylgermyl)methyl]phenyl}germane is unique due to the presence of two germanium atoms and its specific structural arrangement. This configuration imparts distinct chemical properties and reactivity compared to other organogermanium compounds.
特性
CAS番号 |
113419-98-0 |
|---|---|
分子式 |
C13H24Ge2 |
分子量 |
325.6 g/mol |
IUPAC名 |
trimethyl-[2-(trimethylgermylmethyl)phenyl]germane |
InChI |
InChI=1S/C13H24Ge2/c1-14(2,3)11-12-9-7-8-10-13(12)15(4,5)6/h7-10H,11H2,1-6H3 |
InChIキー |
LOYNQTQYAAZACI-UHFFFAOYSA-N |
正規SMILES |
C[Ge](C)(C)CC1=CC=CC=C1[Ge](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[Methoxy(methyl)amino]propan-1-ol](/img/structure/B14298503.png)
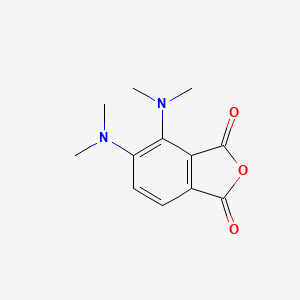
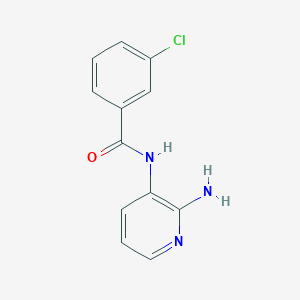
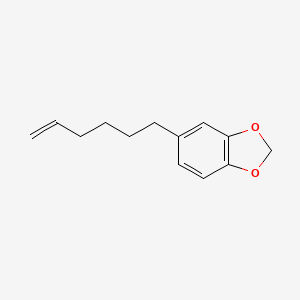
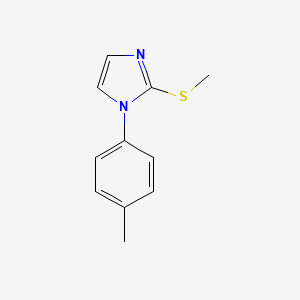
![Benzene, [(2,2,2-trifluoro-1-phenylethyl)thio]-](/img/structure/B14298547.png)
![5-Amino-3-methyl-1-phenyl-1H-furo[2,3-c]pyrazole-4-carboxamide](/img/structure/B14298549.png)
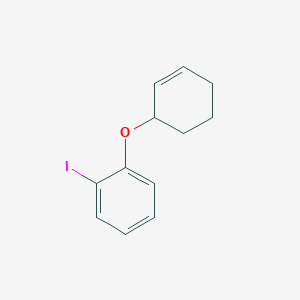
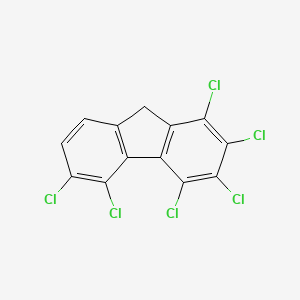
![Carbonic dihydrazide, bis[(4-bromophenyl)methylene]-](/img/structure/B14298570.png)


![N-{[2-({2-[(Butylcarbamoyl)amino]-2-oxoethyl}disulfanyl)ethyl]carbamoyl}propanamide](/img/structure/B14298585.png)
